REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[N:14]O)[CH2:12][CH2:13][C:3]1=2.C(=O)([O-])[O-:17].[Na+].[Na+]>O1CCOCC1>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:17])[NH:14][CH2:12][CH2:13][C:3]1=2 |f:1.2.3|
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Name
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3,4-Dihydro-4-methylcyclopent[b]indol-1(2H)-one oxime
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Quantity
|
1.53 g
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Type
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reactant
|
Smiles
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CN1C2=C(C=3C=CC=CC13)C(CC2)=NO
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Name
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acid
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Quantity
|
450 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
1 L
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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The suspension was extracted with ethyl acetate (4×400 ml)
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Type
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CUSTOM
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Details
|
the combined extracts were dried
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Type
|
CUSTOM
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Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)C(NCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |